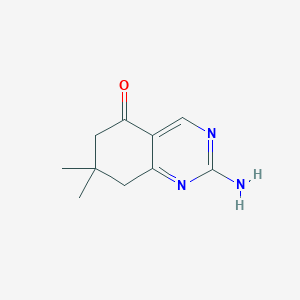

2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Description

BenchChem offers high-quality 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-10(2)3-7-6(8(14)4-10)5-12-9(11)13-7/h5H,3-4H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSMYCAEYJVVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378239 | |

| Record name | 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21599-37-1 | |

| Record name | 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: A Core Scaffold in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and medicinal chemistry applications of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one . This document is intended for researchers, scientists, and drug development professionals who are interested in the utility of the quinazolinone scaffold in designing novel therapeutic agents.

Introduction: The Significance of the Quinazolinone Core

The quinazolinone skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The presence of multiple hydrogen bond donors and acceptors, along with sites for chemical modification, makes it a versatile platform for the development of potent and selective inhibitors of various enzymes and receptors.

2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (CAS No. 21599-37-1) represents a key building block within this class of compounds.[3][4] The 2-amino group is a common feature in many active quinazolinone derivatives, while the 7,7-dimethyl substitution on the saturated ring can influence physicochemical properties such as solubility and metabolic stability. This guide will delve into the essential characteristics of this specific molecule and its role as a foundational element in the synthesis of advanced drug candidates.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a core scaffold is paramount for its effective utilization in drug design. These properties govern its solubility, permeability, and ultimately, its pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 21599-37-1 | [3][4] |

| Molecular Formula | C₁₀H₁₃N₃O | [3] |

| Molecular Weight | 191.23 g/mol | [3] |

| LogP | 1.11 | ChemBridge |

| Physical Form | Solid | ChemBridge |

| Purity | >95% (typical) | ChemBridge |

The structure of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is depicted below. The gem-dimethyl group at the C7 position introduces a degree of steric bulk and lipophilicity, which can be strategically exploited to modulate interactions with target proteins.

Caption: Chemical structure of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.

Synthesis and Characterization

The synthesis of 2-amino-7,8-dihydroquinazolin-5(6H)-one derivatives typically involves a cyclocondensation reaction. A plausible and widely applicable method is the reaction of an appropriate β-ketoester with guanidine. This approach provides a straightforward route to the core scaffold.

General Synthetic Protocol

The following protocol outlines a representative synthesis of the 2-amino-7,8-dihydroquinazolin-5(6H)-one core, adapted from established methods for similar structures.[5] The key to this synthesis is the initial formation of a suitable cyclic β-enaminone from dimedone, which then undergoes cyclization with guanidine.

Step 1: Synthesis of 3-amino-5,5-dimethylcyclohex-2-en-1-one

-

To a solution of dimedone (1 equivalent) in toluene, add a catalytic amount of p-toluenesulfonic acid.

-

Add ammonium acetate (1.1 equivalents) and reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 3-amino-5,5-dimethylcyclohex-2-en-1-one.

Step 2: Cyclocondensation to form 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

-

Dissolve 3-amino-5,5-dimethylcyclohex-2-en-1-one (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in a suitable solvent such as n-butanol.

-

Add a base, for example, sodium ethoxide (1.5 equivalents), to the mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the solvent in vacuo and partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the product by column chromatography on silica gel to afford pure 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.

Caption: General synthetic workflow for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.

Characterization

-

¹H NMR: Protons of the gem-dimethyl groups would appear as singlets. The methylene protons of the cyclohexenone ring would exhibit characteristic multiplets. The protons of the amino group would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the quaternary carbons of the pyrimidine ring, and the carbons of the cyclohexenone ring, including the gem-dimethyl carbons.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₃N₃O) would be observed.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ketone, and C=N stretching of the pyrimidine ring would be present.

Biological Activity and Medicinal Chemistry Applications

While 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one itself has not been extensively studied for its biological activities, its core structure is a cornerstone in the development of potent therapeutic agents.[8] This molecule is best viewed as a key pharmacophore that can be elaborated to target a variety of biological pathways.

As a Scaffold for Kinase Inhibitors

The quinazolinone ring is a well-established scaffold for the design of kinase inhibitors.[9] The 2-amino group can be functionalized to introduce substituents that interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design. Derivatives of the 2-amino-7,8-dihydroquinazolin-5(6H)-one core could potentially be developed as inhibitors of kinases implicated in cancer, such as ERK1/2.[10]

In the Development of Neuroprotective Agents

Recent studies have highlighted the potential of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B).[8] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. The 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one scaffold provides an excellent starting point for the synthesis of libraries of analogs to explore the structure-activity relationships for MAO-B inhibition.

Potential as Anticancer and Anti-inflammatory Agents

The broader class of quinazolinone derivatives has demonstrated significant potential as anticancer and anti-inflammatory agents.[9] The structural versatility of the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one core allows for the introduction of various substituents at the 2-amino position and other sites, enabling the modulation of its biological activity profile.

Caption: The role of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one as a versatile scaffold.

Conclusion and Future Perspectives

2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a valuable and versatile building block in the field of medicinal chemistry. While its intrinsic biological activity is not well-documented, its utility as a core scaffold for the synthesis of potent and selective modulators of various biological targets is evident from the extensive research on its derivatives. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for drug discovery campaigns targeting a wide range of therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory diseases. Future research will likely focus on the synthesis of novel libraries based on this scaffold and the exploration of their biological activities against new and challenging drug targets.

References

-

Kolesnikova, T. O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International journal of molecular sciences, 23(7), 3781. [Link]

-

Elgemeie, G. H., et al. (2021). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile. IUCrData, 6(11), x211105. [Link]

-

Panneerselvam, P., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central journal, 7(1), 98. [Link]

-

Kolesnikova, T. O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed, 35409144. [Link]

-

Sinfoo Biotech. 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one. [Link]

-

Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of medicinal chemistry, 38(14), 2649–2657. [Link]

-

Natale, B., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European journal of medicinal chemistry, 291, 117580. [Link]

-

Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. PubMed. [Link]

-

PubChem. 2-Amino-5,6,7,8-tetrahydroquinazolin-5-one. [Link]

-

ResearchGate. Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted... [Link]

-

Buckman, B. O., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & medicinal chemistry letters, 18(8), 2544–2548. [Link]

-

ResearchGate. (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

-

Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules (Basel, Switzerland), 21(3), 334. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one,(CAS# 21599-37-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. theclinivex.com [theclinivex.com]

- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity [mdpi.com]

- 8. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (CAS: 21599-37-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, a heterocyclic compound belonging to the quinazolinone family. This document delves into its chemical properties, a plausible synthetic route, and its potential significance in medicinal chemistry, drawing upon the known biological activities of structurally related analogues.

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Drug Discovery

The quinazolinone core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its structural versatility allows for modifications that can modulate its pharmacological profile, making it a "privileged scaffold" in drug discovery.[1] Derivatives of quinazolinone have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] The dihydro-derivative, 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, represents a fundamental building block within this class of compounds, offering a template for further chemical exploration and drug design.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

| Property | Value | Source |

| CAS Number | 21599-37-1 | [1][4] |

| Molecular Formula | C₁₀H₁₃N₃O | [4] |

| Molecular Weight | 191.23 g/mol | [4] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in DMSO and methanol (predicted for related compounds) | [5] |

Synthesis Pathway: A Plausible Biginelli-like Condensation

While a specific, detailed synthesis protocol for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is not extensively reported in peer-reviewed literature, a highly plausible and efficient route is the Biginelli-like three-component reaction. This reaction typically involves the condensation of a β-dicarbonyl compound, an aldehyde (or in this case, a ketone equivalent), and a urea or guanidine derivative.[6]

In the proposed synthesis of the target molecule, dimedone (5,5-dimethylcyclohexane-1,3-dione) serves as the β-dicarbonyl component, and guanidine hydrochloride provides the 2-amino-pyrimidine core.

Experimental Protocol: Synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Objective: To synthesize 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one via a one-pot condensation reaction.

Materials:

-

Dimedone (5,5-dimethylcyclohexane-1,3-dione)

-

Guanidine hydrochloride[7]

-

Sodium ethoxide or other suitable base

-

Ethanol, absolute

-

Hydrochloric acid (for pH adjustment)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimedone (1 equivalent) and guanidine hydrochloride (1.1 equivalents) in absolute ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol (1.2 equivalents) dropwise at room temperature. The addition of a base is crucial to neutralize the guanidine hydrochloride and generate the free guanidine base in situ.[8]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.

-

Extraction: Remove the ethanol under reduced pressure. To the resulting aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety Precautions:

-

Guanidine hydrochloride can cause skin and eye irritation.[9] It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

-

Quinazolinone derivatives should be handled with care, as some substituted analogs have been shown to have potent biological activities.[10]

-

All procedures should be carried out in a well-ventilated fume hood.

Characterization of the Core Structure

The successful synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one would be confirmed by a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of structurally similar compounds.[11][12]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two methyl groups (singlet), the three methylene groups of the cyclohexenone ring (singlets or multiplets), and the amine protons (broad singlet). |

| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbon bearing the methyl groups, the methylene carbons, and the carbons of the pyrimidine ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ketone), and C=N stretching (pyrimidine ring). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 191.23 g/mol . |

Potential Biological Significance and Therapeutic Applications

Anticancer Potential

Numerous quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms.[2] A prominent example is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation.[5] The 2-amino-quinazolinone scaffold can be a key pharmacophore for interacting with the ATP-binding site of these kinases.

Neuroprotective Effects

Recent studies have highlighted the potential of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B).[13] Inhibition of MAO-B is a validated therapeutic strategy for neurodegenerative disorders like Parkinson's disease. The core structure of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one provides a foundation for the development of novel MAO-B inhibitors.

Antiviral and Antimicrobial Applications

The quinazolinone scaffold has also been explored for its antiviral and antimicrobial properties.[3] For instance, certain 2-aminoquinazolin-4(3H)-one derivatives have shown inhibitory effects against coronaviruses like SARS-CoV-2 and MERS-CoV. The ability to synthesize a library of derivatives based on the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one core could lead to the discovery of new agents to combat infectious diseases.

Experimental Workflows and Signaling Pathways

To aid in the conceptualization of research projects involving this quinazolinone core, the following diagrams illustrate a typical workflow for synthesis and biological evaluation, and a simplified representation of a signaling pathway that could be targeted by its derivatives.

General Workflow for Synthesis and Evaluation

Simplified Kinase Inhibition Pathway

Conclusion

2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its straightforward, plausible synthesis via a Biginelli-like reaction makes it an accessible starting material for medicinal chemistry campaigns. While direct biological data for this specific compound is limited, the extensive research on the broader quinazolinone class strongly suggests its utility in the exploration of new treatments for cancer, neurodegenerative diseases, and infectious diseases. This guide provides a foundational understanding for researchers to embark on further investigation and unlock the full potential of this promising chemical scaffold.

References

-

What is the best method for conversion of guanidine hydrochloride to free base guanidine? (2014, August 15). ResearchGate. Retrieved from [Link]

-

Manufacture process for Guanidine hydrochloride. (2022, November 8). Shizuishan Pengsheng Chemical Co., Ltd. Retrieved from [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Quinazoline. (n.d.). Szabo-Scandic. Retrieved from [Link]

-

Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). Retrieved from [Link]

-

Biginelli reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted... (n.d.). ResearchGate. Retrieved from [Link]

-

Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl). (n.d.). NIH. Retrieved from [Link]

-

Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. (n.d.). Retrieved from [Link]

-

2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one. (n.d.). Sinfoo Biotech. Retrieved from [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022, March 29). MDPI. Retrieved from [Link]

-

Using a Green Method, the Biginelli Reaction is used to Create 1, 2, 3, and 4-tetrahydropyrimidine. (n.d.). ijarsct. Retrieved from [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022, March 29). PubMed. Retrieved from [Link]

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024, May 13). ACG Publications. Retrieved from [Link]

-

Reviewing the Pharmacological Impact of Quinazoline Derivatives. (2025, December 11). Bioengineer.org. Retrieved from [Link]

-

Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. (2020, November 27). PubMed. Retrieved from [Link]

-

2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. (2025, July 5). PubMed. Retrieved from [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. acgpubs.org [acgpubs.org]

- 3. bioengineer.org [bioengineer.org]

- 4. 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one,(CAS# 21599-37-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. benchchem.com [benchchem.com]

- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 7. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. szabo-scandic.com [szabo-scandic.com]

- 11. Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one" molecular structure

An In-Depth Technical Guide to 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Abstract

The dihydroquinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. This guide provides a comprehensive technical overview of a specific derivative, 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. We will delve into its molecular architecture, physicochemical properties, plausible synthetic pathways, and characterization methodologies. Furthermore, this document explores the potential therapeutic applications of this molecular class by examining the established biological activities of structurally related analogues, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Quinazolinone Scaffold

Quinazoline and its reduced derivatives, such as dihydroquinazolinones, are heterocyclic compounds that have garnered significant interest in pharmaceutical research.[1] Their structural framework is conducive to diverse functionalization, enabling the modulation of pharmacological properties. Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[2][3][4] The 7,8-dihydroquinazolin-5(6H)-one variant, specifically, represents a class of molecules with potential applications in treating neurodegenerative diseases and viral infections, making it a fertile ground for novel drug discovery.[5][6] This guide focuses on the 2-amino-7,7-dimethyl substituted analogue, providing a foundational understanding for its scientific exploration.

Molecular Structure and Physicochemical Properties

The unique arrangement of atoms and functional groups in 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one dictates its chemical behavior and biological interactions.

Chemical Structure

The molecule features a bicyclic system composed of a dihydropyrimidine ring fused to a cyclohexenone ring. Key structural features include an amino group at position 2, which can act as a hydrogen bond donor and acceptor, a carbonyl group at position 5, and two methyl groups at position 7 (gem-dimethyl group).

Caption: 2D structure of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.

Physicochemical Data Summary

A summary of the key physicochemical properties is essential for experimental design, including solubility testing and formulation development.

| Property | Value | Source |

| IUPAC Name | 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | N/A |

| CAS Number | 21599-37-1 | [7][8][9] |

| Molecular Formula | C₁₀H₁₃N₃O | [8][9] |

| Molecular Weight | 191.23 g/mol | [8][9] |

| LogP | 1.11 | [8] |

| Form | Solid | [8] |

| Purity | >95% (typical commercial) | [8] |

Synthesis and Characterization

The synthesis of quinazolinone derivatives is well-documented, with several established methods that can be adapted for the target molecule.[10][11] A highly efficient and common approach is the multicomponent reaction, specifically the reaction between a β-dicarbonyl compound, an aldehyde, and a nitrogen source. For the title compound, a variation of the Biginelli or a related cyclocondensation reaction is most plausible.

Proposed Synthetic Pathway

A logical synthetic route involves the cyclocondensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with guanidine hydrochloride. This reaction is typically base-catalyzed and proceeds via the formation of an intermediate that subsequently cyclizes and dehydrates to yield the final dihydroquinazolinone product.

Caption: Proposed workflow for the synthesis and analysis of the target compound.

Detailed Experimental Protocol: Synthesis

Causality: This protocol is based on established methods for synthesizing tetrahydroquinazoline derivatives, which utilize the reactivity of β-diketones with guanidine.[1] The choice of an ethanolic sodium ethoxide solution provides a basic environment necessary to deprotonate the guanidine hydrochloride, liberating the free base required for nucleophilic attack. Refluxing provides the thermal energy to overcome the activation barrier for the condensation and subsequent cyclization/dehydration steps.

-

Preparation of Reactants: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (71.3 mmol) of dimedone in 100 mL of absolute ethanol.

-

Addition of Guanidine: To the stirred solution, add 7.5 g (78.5 mmol) of guanidine hydrochloride.

-

Initiation of Reaction: Slowly add a solution of sodium ethoxide, prepared by dissolving 1.8 g (78.3 mmol) of sodium metal in 50 mL of absolute ethanol, to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with glacial acetic acid.

-

Isolation: Reduce the solvent volume under reduced pressure. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then a small amount of cold ethanol. For higher purity, the product can be recrystallized from ethanol or purified by column chromatography on silica gel.

Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. Based on data from structurally similar compounds, the following spectral characteristics are expected.[12][13][14]

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include singlets for the two gem-dimethyl protons, singlets or multiplets for the two methylene groups (C6-H₂ and C8-H₂), a broad singlet for the NH₂ protons, and another broad singlet for the N-H proton of the quinazolinone ring.

-

¹³C NMR (DMSO-d₆, 100 MHz): Key signals would include the carbonyl carbon (C=O), the quaternary carbon of the gem-dimethyl group, the carbons of the methylene groups, and the carbons of the pyrimidine ring.

-

IR (KBr, cm⁻¹): Characteristic absorption bands would be observed for N-H stretching (amine and amide), C=O stretching (ketone), and C=N stretching.

-

Mass Spectrometry (ESI-MS): The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 192.23.

Potential Biological Activity and Therapeutic Applications

While direct biological data for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is sparse in the reviewed literature, the broader class of dihydroquinazolinones exhibits a remarkable range of pharmacological activities.[15] This allows for informed hypotheses regarding its potential therapeutic utility.

Neurodegenerative Diseases

A study on 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives revealed potent and selective inhibition of monoamine oxidase B (MAO-B).[6] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated strategy for treating Parkinson's disease. The structural similarity suggests that the title compound could serve as a promising scaffold for developing novel MAO-B inhibitors.

Caption: Hypothesized mechanism of action in neurodegenerative disease.

Anticancer and Antiviral Activity

Various quinazolinone derivatives have shown significant anticancer properties by inhibiting crucial enzymes like protein kinases.[16] Furthermore, dihydroquinazolin-2-amine derivatives have been identified as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against both wild-type and mutant HIV-1 strains.[5] These findings highlight the potential of the 2-amino-dihydroquinazolinone scaffold for development in oncology and virology. The specific substitution pattern of the title compound would determine its target selectivity and potency.

Protocol: In Vitro MAO-B Inhibition Assay

Self-Validation: This protocol incorporates a known selective MAO-B inhibitor (Selegiline) as a positive control, which validates the assay's ability to detect inhibition. A "no inhibitor" control establishes the baseline enzyme activity (100%), and a "no enzyme" control corrects for any non-enzymatic substrate degradation. This system ensures that any observed decrease in signal is due to specific enzyme inhibition by the test compound.

-

Preparation of Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

MAO-B Enzyme: Recombinant human MAO-B, diluted in assay buffer to the desired concentration.

-

Substrate: Kynuramine dihydrobromide, prepared as a stock solution in water.

-

Test Compound: 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, dissolved in DMSO to create a stock solution (e.g., 10 mM) and serially diluted.

-

Positive Control: Selegiline, prepared similarly to the test compound.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of test compound dilutions, positive control, or DMSO (vehicle control) to appropriate wells.

-

Add 20 µL of diluted MAO-B enzyme solution to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to these wells instead.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the kynuramine substrate to all wells.

-

-

Detection:

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 2N NaOH.

-

Measure the fluorescence of the product (4-hydroxyquinoline) using a plate reader with an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a structurally intriguing molecule belonging to a class of compounds with significant therapeutic potential. While its specific biological profile remains to be fully elucidated, the extensive research on related dihydroquinazolinones provides a strong rationale for its investigation as an anticancer, antiviral, or neuroprotective agent.

Future research should focus on the efficient synthesis and thorough biological screening of this compound. Structure-activity relationship (SAR) studies, initiated by modifying the amino group at position 2 and exploring substitutions on the carbocyclic ring, will be crucial for optimizing potency and selectivity towards specific biological targets. Advanced in silico modeling and subsequent in vitro and in vivo testing will be instrumental in unlocking the full therapeutic potential of this promising scaffold.

References

-

Benchchem. 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone.

-

Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of the Chemical Society of Pakistan, 36(1).

-

Organic Chemistry Portal. Synthesis of quinazolinones.

-

Kumar, A., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction. Organic Letters, 21(9), 3349-3353.

-

Abbaspour, A., et al. (2006). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 5(4), 239-245.

-

Clinivex. 2-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.

-

Wang, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(24), 8758.

-

Li, Y., et al. (2019). Synthesis and biological evaluation of dihydroquinazoline-2-amines as potent non-nucleoside reverse transcriptase inhibitors of wild-type and mutant HIV-1 strains. European Journal of Medicinal Chemistry, 176, 11-20.

-

ResearchGate. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.

-

Patrick, D. A., et al. (2017). Novel 1,2-dihydroquinazolin-2-ones: Design, synthesis, and biological evaluation against Trypanosoma brucei. European Journal of Medicinal Chemistry, 141, 485-495.

-

Hit2Lead. 2-amino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone.

-

Sinfoo Biotech. 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one.

-

Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants. Molecules, 27(19), 6529.

-

Natale, B., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 291, 117580.

-

ResearchGate. Representative biologically-active 3,4-dihydroquinazolinones.

-

PubChem. 2-Amino-5,6,7,8-tetrahydroquinazolin-5-one.

-

Pharmaffiliates. 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)quinazolinone.

-

Benchchem. 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone.

-

National Center for Biotechnology Information. 2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.

-

IUCrData. (2022). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile. IUCrData, 7(6).

-

PubChem. 2-Amino-3,4-dihydroquinazolin-4-one.

-

ResearchGate. Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted...

-

Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(21), 4495-4501.

-

Semantic Scholar. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.

-

Cherepanov, V. V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2174.

-

Mamedov, V. A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(10), 2288.

-

Linghu, A., et al. (2021). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. Molecules, 26(23), 7179.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological evaluation of dihydroquinazoline-2-amines as potent non-nucleoside reverse transcriptase inhibitors of wild-type and mutant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting [pubmed.ncbi.nlm.nih.gov]

- 7. theclinivex.com [theclinivex.com]

- 8. You are being redirected... [hit2lead.com]

- 9. 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one,(CAS# 21599-37-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 10. Quinazolinone synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Amino-7,8-dihydroquinazolin-5(6H)-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous bioactive compounds. Its rigid, bicyclic framework, rich in nitrogen atoms, provides an excellent platform for diverse functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide focuses on the 2-amino-7,8-dihydroquinazolin-5(6H)-one moiety, a key building block in the synthesis of compounds with a wide range of therapeutic potential. While specific experimental data for "2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one" (CAS Number: 21599-37-1) is limited in publicly accessible scientific literature, this guide will provide a comprehensive overview of the synthesis, characterization, and known biological activities of the broader class of 2-aminotetrahydroquinazolinones, offering valuable insights for researchers in the field.

Chemical Identity and Physicochemical Properties

The core structure of 2-amino-7,8-dihydroquinazolin-5(6H)-one consists of a dihydropyrimidine ring fused to a cyclohexenone ring. The presence of the amino group at the 2-position and the ketone at the 5-position are key features that contribute to its chemical reactivity and biological activity.

| Property | Data for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | General Observations for the Class |

| IUPAC Name | 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | Varies with substitution |

| CAS Number | 21599-37-1 | Varies with substitution |

| Molecular Formula | C₁₀H₁₃N₃O | Varies with substitution |

| Molecular Weight | 191.23 g/mol | Varies with substitution |

| Solubility | Data not available. Generally soluble in organic solvents like DMSO and methanol. | Generally soluble in polar organic solvents. |

| Melting Point | Data not available | Varies widely with substitution. |

Synthesis of the 2-Aminotetrahydroquinazolinone Scaffold

The synthesis of 2-amino-7,8-dihydroquinazolin-5(6H)-one derivatives typically involves a multicomponent reaction, a highly efficient approach in combinatorial chemistry for generating molecular diversity. A common and effective method is the Biginelli reaction or a similar cyclocondensation approach.

General Synthetic Workflow

The synthesis generally proceeds through the condensation of a β-dicarbonyl compound (or a cyclic analogue like dimedone for the 7,7-dimethyl derivative), an aldehyde, and a guanidine salt.

"2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one" synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthetic precursors and reaction mechanisms for the formation of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. This quinazolinone derivative is a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] The primary focus of this document is the elucidation of the most efficient and common synthetic strategy, which involves a one-pot, three-component cyclocondensation reaction. We will dissect the roles of the key precursors, explain the causality behind the experimental design, and provide a detailed, field-proven protocol. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Retrosynthetic Analysis

The target molecule, 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, belongs to the quinazolinone family, a class of compounds renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The structural core consists of a dihydropyrimidine ring fused to a 5,5-dimethylcyclohexenone fragment.

A logical retrosynthetic analysis points towards a multicomponent reaction strategy, which is highly valued in modern organic synthesis for its efficiency and atom economy. Specifically, the structure strongly suggests its assembly via a Biginelli-type reaction .[7][8][9] This approach allows for the formation of the complex heterocyclic system in a single step from simple, readily available precursors.

The key disconnections across the dihydropyrimidine ring reveal the three essential building blocks:

-

A β-dicarbonyl compound: To form the carbocyclic portion of the fused ring system.

-

An aldehyde: To provide the C4 carbon of the quinazolinone core.

-

A urea or urea-analogue: To supply the N-C-N backbone of the pyrimidine ring.

For our target molecule, these precursors are identified as:

-

Dimedone (5,5-dimethylcyclohexane-1,3-dione): This serves as the β-dicarbonyl component, providing the C5, C6, C7, C8, and C8a atoms, along with the characteristic gem-dimethyl group.

-

Formaldehyde (CH₂O): As the simplest aldehyde, it provides the C4 methylene bridge.

-

Guanidine (C(NH₂)₃⁺): This urea analogue acts as the dinucleophilic component, incorporating the N1, C2 (with its pendant amino group), and N3 atoms into the final ring structure. The use of guanidine is a classic strategy for synthesizing 2-aminopyrimidine systems.[10][11][12]

The overall synthetic transformation is a cyclocondensation of these three precursors.

The Core Mechanism: An Iminium-Mediated Pathway

The Biginelli reaction can proceed through several proposed mechanisms. However, the most widely accepted pathway for this transformation involves the formation of an N-acyliminium ion intermediate, as proposed by Kappe.[8] This mechanism provides a robust explanation for the observed regioselectivity and reaction kinetics.

Causality in Mechanistic Steps:

-

Iminium Ion Formation (Rate-Determining Step): The reaction is typically initiated by the acid-catalyzed condensation of the aldehyde (formaldehyde) and guanidine. The protonation of the aldehyde's carbonyl oxygen by the acid catalyst renders the carbonyl carbon significantly more electrophilic, facilitating nucleophilic attack by one of the amino groups of guanidine. Subsequent dehydration leads to the formation of a highly reactive N-acyliminium ion. This initial condensation is often the rate-limiting step of the overall process.[8]

-

Nucleophilic Attack by Enol: In parallel, the β-dicarbonyl component, dimedone, exists in equilibrium with its enol tautomer. The electron-rich enol acts as the key nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the crucial C-C bond that links the aldehyde-derived carbon to the dimedone backbone.

-

Cyclization and Dehydration: The final steps involve an intramolecular cyclization. The terminal amino group of the guanidine moiety attacks one of the carbonyl groups of the dimedone residue. This is followed by a final dehydration step, again promoted by the acid catalyst, to yield the stable, conjugated dihydroquinazolinone ring system.

Experimental Protocol: A Self-Validating System

The following protocol describes a reliable and reproducible method for the synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. The trustworthiness of this procedure lies in its simplicity and the use of common, well-characterized reagents and conditions that have been validated across numerous similar syntheses in the literature.[7][13]

Title: One-Pot Acid-Catalyzed Synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Principle: A three-component Biginelli-type cyclocondensation reaction between dimedone, formaldehyde, and guanidine hydrochloride, catalyzed by a mineral acid in an alcoholic solvent under reflux.

Materials & Reagents:

-

Dimedone (1.0 eq)

-

Guanidine Hydrochloride (1.1 eq)

-

Formaldehyde (37% solution in H₂O, 1.2 eq)

-

Ethanol (or n-Butanol for higher temperature)

-

Concentrated Hydrochloric Acid (catalytic amount, ~0.1 eq)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

TLC plates (Silica gel 60 F₂₅₄)

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dimedone (e.g., 1.40 g, 10 mmol), guanidine hydrochloride (1.05 g, 11 mmol), and ethanol (30 mL).

-

Addition of Reagents: Stir the mixture at room temperature until the solids are partially dissolved. Add the formaldehyde solution (0.97 mL, 12 mmol) followed by the catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mL).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C for ethanol) with vigorous stirring. The initially heterogeneous mixture should become more homogeneous upon heating.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1). The reaction is typically complete within 4-8 hours, indicated by the consumption of the dimedone starting material.

-

Product Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes. A white or off-white precipitate of the product should form.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and then diethyl ether (1 x 15 mL) to remove residual solvent and impurities.

-

Drying & Characterization: Dry the purified product under vacuum to a constant weight. The final compound can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation: Reaction Condition Comparison

The synthesis of octahydroquinazolinones via Biginelli-type reactions has been explored under various conditions. The choice of catalyst and solvent can significantly impact reaction time and yield. The following table summarizes typical conditions reported for analogous syntheses.

| Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Reference Insight |

| HCl (cat.) | Ethanol | ~80 (Reflux) | 4-8 | 75-90 | Standard Brønsted acid catalysis, reliable and cost-effective.[14] |

| p-TsOH | Acetonitrile | ~82 (Reflux) | 6-10 | 70-85 | Solid acid catalyst, easier to handle than conc. HCl. |

| FeCl₃ | Solvent-free | 100 | 1-2 | 80-95 | Lewis acid catalysis can accelerate the reaction significantly.[7] |

| Microwave | DMF | 100-120 | 0.25-0.5 | 85-95 | Microwave irradiation dramatically reduces reaction times.[4] |

| Ultrasound | Ethanol | Room Temp | 2-4 | 80-92 | Sonochemical methods offer an energy-efficient alternative to heating.[7] |

Conclusion

The synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is most effectively achieved through a one-pot, three-component Biginelli-type reaction. The core precursors for this transformation are dimedone , guanidine , and formaldehyde . This method is robust, efficient, and relies on a well-understood iminium-based mechanism. By carefully selecting the catalyst and reaction conditions, from traditional reflux to modern microwave-assisted synthesis, researchers can optimize the process to achieve high yields in a short timeframe. This guide provides the foundational knowledge and a practical, validated protocol for the successful synthesis of this important heterocyclic scaffold.

References

-

Kidwai, M., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

-

Ghashang, M., et al. (2024). Synthesis of 3,4-dihydropyrimidines and octahydroquinazolinones by SBA-15 supported schiff-base iron (III) complex as durable and reusable catalyst under ultrasound irradiation. PMC - NIH. [Link]

-

Various Authors. (2017). Synthesis of Quinazolinones and Quinazolines. ResearchGate. [Link]

-

Wikipedia. Biginelli reaction. Wikipedia. [Link]

-

Various Authors. BIGINELLI REACTION. PowerPoint Presentation. [Link]

-

Matiychuk, V. (2016). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Sciforum. [Link]

-

Various Authors. (2017). Synthesis of Biginelli-type product 4. ResearchGate. [Link]

-

Fassihi, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]

-

Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. ResearchGate. [Link]

-

Organic Chemistry Portal. Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

-

Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

-

Various Authors. Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted...). ResearchGate. [Link]

-

Sinfoo Biotech. 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one. Sinfoo Biotech. [Link]

-

Sbardella, G., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. PubMed. [Link]

-

Livinghouse, T., & Claremont, M. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. PubMed. [Link]

-

Various Authors. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). NIH. [Link]

-

Grigoryan, L. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

-

Balić, T., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. PMC. [Link]

-

PubChem. 2-Amino-5,6,7,8-tetrahydroquinazolin-5-one. PubChem. [Link]

-

Kappe, C. O., et al. (2011). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC - NIH. [Link]

-

Dewan, S. K., et al. (2016). Synthesis of 2-(benzylidene)—5,5-dimethylcyclohexane-1,3-diones and 2-(benzylidene)- malononitriles by condensation of dimedone and malanonitrile with arylaldehydes. Scholars Research Library. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. Synthesis of 3,4-dihydropyrimidines and octahydroquinazolinones by SBA-15 supported schiff-base iron (III) complex as durable and reusable catalyst under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 9. sciforum.net [sciforum.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BIGINELLI REACTION | PPT [slideshare.net]

Whitepaper: Unlocking the Therapeutic Potential of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a specific, under-investigated derivative, 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one . While direct biological data for this compound is sparse, a comprehensive analysis of its structural analogs strongly suggests significant therapeutic potential, particularly in the fields of oncology and neurodegenerative disorders. Analogs have demonstrated potent activity as kinase inhibitors and, most notably, as selective inhibitors of monoamine oxidase B (MAO-B).[4][5][6][7] This whitepaper synthesizes the existing knowledge of the dihydroquinazolinone scaffold, proposes high-potential therapeutic targets for the title compound, and provides detailed experimental workflows for its synthesis, screening, and validation.

Part 1: The Dihydroquinazolinone Core: A Privileged Scaffold in Drug Discovery

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework is a nitrogen-containing heterocyclic system that serves as the structural foundation for numerous pharmaceuticals and bioactive molecules.[1][3] Its rigid, bicyclic structure, combined with multiple sites for functionalization, allows for precise three-dimensional orientation of substituents to engage with biological targets. This structural versatility has led to the development of DHQ derivatives with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antidiabetic, and antimicrobial properties.[8][9][10] The proven success of this scaffold minimizes the risk associated with novel compound development and provides a robust starting point for structure-activity relationship (SAR) studies.[8]

Part 2: Physicochemical Profile of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

A clear understanding of a compound's physicochemical properties is fundamental to designing experiments and interpreting biological data.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 21599-37-1 | [11][12] |

| Molecular Formula | C₁₀H₁₃N₃O | [11] |

| Molecular Weight | 191.23 g/mol | [11] |

| Appearance | Solid (predicted) | [13] |

| Solubility | Soluble in DMSO, Methanol, Chloroform (predicted based on analogs) | [14] |

| Storage | Sealed, dry, room temperature (2-8 °C recommended) | [13] |

The structure features a dihydroquinazolinone core with a gem-dimethyl substitution on the cyclohexenone ring. This substitution may enhance metabolic stability and lipophilicity. The 2-amino group provides a critical hydrogen bond donor and acceptor site, crucial for potential interactions with enzyme active sites or receptors.[14]

Part 3: Analysis of Potential Biological Activity

Based on extensive data from structurally related compounds, we can hypothesize several high-priority avenues for investigation.

Potential in Neurodegenerative Disorders: MAO-B Inhibition

This is arguably the most promising area of investigation. A recent study on a library of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives—structurally very close to the title compound—identified potent and highly selective inhibitors of human MAO-B, with Kᵢ values in the nanomolar range.[6]

-

Mechanistic Rationale: MAO-B is a key enzyme in the brain that degrades neurotransmitters, most notably dopamine. Its inhibition increases dopaminergic activity, which is a primary therapeutic strategy for Parkinson's disease. Furthermore, elevated MAO-B activity in the brain is a hallmark of Alzheimer's disease, contributing to oxidative stress and the formation of neurotoxic species. Selective MAO-B inhibitors are therefore sought after for treating these conditions.[6] The aforementioned study also suggested that these compounds could target Glycogen Synthase Kinase 3 beta (GSK3β), another critical target in neurodegeneration.[6]

-

Hypothesis: The 2-amino group on the title compound can form key interactions within the MAO-B active site, analogous to other known inhibitors. The 7,7-dimethyl substitution pattern will influence binding pocket occupancy and physicochemical properties. We hypothesize that 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a selective MAO-B inhibitor.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the anti-proliferative effect of the compound on relevant cancer cell lines.

-

Rationale: This is a cost-effective, high-throughput method to identify general cytotoxic or cytostatic activity, guiding further investigation into specific mechanisms like kinase inhibition.

-

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MV4-11 [AML, FLT3-mutant], MCF-7 [breast, CDK2-relevant], A549 [lung, EGFR-relevant]) in appropriate media until they reach ~80% confluency.

-

Seeding: Trypsinize cells, count using a hemocytometer, and seed 5,000-10,000 cells per well into 96-well plates. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a 10 mM stock solution of the title compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 100 nM to 100 µM. Add diluted compound to the wells. Include vehicle-only (DMSO) and untreated controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: In Vitro Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

-

Objective: To measure the compound's inhibitory potency and selectivity for MAO-A and MAO-B.

-

Rationale: This biochemical assay directly tests our primary hypothesis. High potency and selectivity for MAO-B over MAO-A is a key characteristic of modern neurotherapeutics.

-

Methodology:

-

Reagents: Use a commercially available MAO-Glo™ Assay kit (Promega) which contains recombinant human MAO-A and MAO-B enzymes, a luminogenic substrate, and buffer components.

-

Compound Preparation: Prepare a dilution series of the title compound in buffer (e.g., 1 nM to 100 µM). Include a known selective MAO-B inhibitor (e.g., Selegiline) as a positive control and a no-inhibitor control.

-

Enzyme Reaction: In separate 96-well white plates for MAO-A and MAO-B, add 12.5 µL of the compound dilution, followed by 12.5 µL of the respective MAO enzyme solution. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Substrate Addition: Add 25 µL of the luminogenic substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Signal Detection: Add 50 µL of Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.

-

Data Acquisition: After 20 minutes, measure luminescence using a plate-reading luminometer.

-

Analysis: Convert raw luminescence units to percent inhibition relative to the no-inhibitor control. Plot dose-response curves to calculate IC₅₀ values for both MAO-A and MAO-B. The selectivity index is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B).

-

Tier 2: Mechanism of Action & Target Engagement

If promising "hits" are identified in Tier 1 (e.g., IC₅₀ < 10 µM), these follow-up experiments are essential.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: FLT3)

-

Objective: To directly quantify the compound's inhibitory activity against a specific kinase target identified from the cell-based screen.

-

Rationale: This assay confirms direct target engagement and rules out off-target cytotoxicity.

-

Methodology:

-

Reagents: Utilize a commercial kinase assay kit, such as ADP-Glo™ (Promega), which measures ADP production from a kinase reaction. Use recombinant human FLT3 enzyme and a suitable substrate (e.g., a generic tyrosine kinase peptide).

-

Assay Setup: Set up a kinase reaction in a 96-well plate containing kinase buffer, ATP (at its Kₘ concentration), the peptide substrate, and varying concentrations of the title compound.

-

Reaction: Initiate the reaction by adding the FLT3 enzyme. Incubate for 60 minutes at 30°C.

-

ADP Detection: Stop the kinase reaction and measure the ADP produced according to the kit manufacturer's instructions, which involves converting ADP to ATP and then using luciferase to generate a luminescent signal proportional to the ADP concentration.

-

Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.

-

Protocol 4: Western Blot Analysis for Downstream Signaling

-

Objective: To determine if the compound modulates the signaling pathway downstream of its putative target in a cellular context.

-

Rationale: This provides evidence of target engagement within intact cells. For example, if the compound inhibits EGFR, we expect to see a reduction in the phosphorylation of EGFR itself and downstream effectors like Akt. [7]* Methodology:

-

Cell Treatment: Treat A549 cells (which express EGFR) with the compound at 1x, 5x, and 10x its IC₅₀ value for 2-4 hours. Include a vehicle control.

-

Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, and a loading control (e.g., GAPDH).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein, assessing the dose-dependent effect of the compound on pathway activation.

-

Part 5: Data Interpretation and Future Directions

Table 2: Hypothetical Data Interpretation Framework

| Tier 1 Result | Tier 2 Result | Interpretation & Next Steps |

| Potent MAO-B IC₅₀ (<1µM) , high selectivity (>100-fold vs MAO-A) | N/A | High-priority lead for neurodegeneration. Proceed to in vivo pharmacokinetic (PK) and efficacy studies in Parkinson's disease models. Initiate SAR studies to optimize potency and brain penetrance. |

| Potent anti-proliferative IC₅₀ (<10µM) in MV4-11 cells | Potent FLT3 kinase inhibition IC₅₀ (<1µM) | Confirmed FLT3 inhibitor. Proceed to Western blot to confirm downstream pathway modulation (p-STAT5). Initiate lead optimization for potency and selectivity against other kinases. |

| Potent anti-proliferative IC₅₀ (<10µM) in multiple cell lines | Weak kinase inhibition (>10µM) | Activity may be due to an off-target effect or a different mechanism. Consider broader mechanism-of-action studies (e.g., apoptosis assays, cell cycle analysis). [9] |

| Weak or no activity in all Tier 1 assays (>50µM) | N/A | Compound is likely inactive under these conditions. Deprioritize or consider derivatization to improve activity based on SAR from the broader quinazolinone chemical space. [8] |

Part 6: Conclusion

2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one represents a compelling chemical entity for drug discovery. While it remains uncharacterized, its foundation on the privileged dihydroquinazolinone scaffold provides a strong rationale for investigation. The closest structural analogs point toward a high probability of activity as a selective MAO-B inhibitor, a profile of significant interest for treating neurodegenerative diseases like Parkinson's and Alzheimer's. A secondary, yet strong, potential lies in oncology as a kinase inhibitor. The systematic, tiered experimental plan outlined in this guide provides a clear and resource-efficient path to validate these hypotheses, elucidate the compound's mechanism of action, and determine its future as a potential therapeutic agent.

References

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. sci-hub.box [sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 5,6-dihydropyrimido[4,5-f]quinazoline derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one,(CAS# 21599-37-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 12. You are being redirected... [hit2lead.com]

- 13. biosynce.com [biosynce.com]

- 14. benchchem.com [benchchem.com]

The Emergence of the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one Scaffold: A Technical Guide for Drug Discovery

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] This technical guide delves into the core characteristics of the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one moiety, a promising scaffold for the development of novel therapeutics. While this specific molecule is a relatively recent subject of intensive study, the wealth of information on its close analogs provides a strong foundation for predicting its synthetic routes, characterization, and potential therapeutic applications. This document will synthesize existing knowledge on related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals, highlighting the scaffold's potential in areas such as oncology and neurodegenerative diseases.

Introduction: The Quinazolinone Core in Modern Drug Discovery

Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention due to their broad pharmacological activities.[1] The fused bicyclic system of the quinazolinone core offers a unique three-dimensional structure that can be readily modified to modulate its interaction with various biological targets.[1] This structural flexibility has been a key driver in the development of numerous therapeutic agents.

The 2-amino-7,8-dihydroquinazolin-5(6H)-one backbone, in particular, presents several key features for drug design:

-

Hydrogen Bonding Capabilities: The 2-amino group and the quinazolinone core provide sites for hydrogen bond donors and acceptors, crucial for target engagement.[2]

-

Lipophilicity Balance: The 7,7-dimethyl substitution offers a degree of lipophilicity that can be fine-tuned to optimize pharmacokinetic properties.[2]

-

Synthetic Tractability: The quinazolinone ring system is amenable to a variety of synthetic transformations, allowing for the creation of diverse chemical libraries.[3]

This guide will explore the synthesis, characterization, and potential biological activities of the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one scaffold, drawing insights from the extensive research on its derivatives.

Synthetic Strategies and Methodologies

The synthesis of the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one core can be approached through several established methods for constructing quinazolinone rings. A common and effective strategy involves the cyclocondensation of a suitable β-amino ketone with a guanidine salt.

General Synthetic Workflow

The following diagram outlines a plausible synthetic workflow for the title compound, based on established quinazolinone synthesis protocols.

Figure 1: A conceptual workflow for the synthesis and characterization of the target scaffold.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on the synthesis of similar quinazolinone derivatives.[4]

Materials:

-

Dimedone (5,5-dimethylcyclohexane-1,3-dione)

-

Guanidine carbonate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dimedone (1 equivalent) and guanidine carbonate (0.6 equivalents) in ethanol.

-

Cyclocondensation: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify with dilute hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product and wash with cold water. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.

-

Characterization: Confirm the structure of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Physicochemical and Spectroscopic Characterization

The structural features of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one give rise to a distinct spectroscopic profile.

| Property | Value | Source |